3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Catalog No.
S1542620
CAS No.
198879-69-5
M.F
C15H14FN
M. Wt
227.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

CAS Number

198879-69-5

Product Name

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3

InChI Key

HBEHYGAVDFVSNN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline (DMFB) is an organic compound classified as an aromatic Schiff base. It is not naturally occurring and is likely synthesized for research purposes. While its specific origin and significance in scientific research are not well documented in publicly available sources, Schiff bases in general are a class of compounds with various applications in different fields of science [].


Molecular Structure Analysis

The key feature of DMFB's structure is the presence of an imine group (C=N) formed between a primary amine (aniline) and a carbonyl group (C=O) of a fluorobenzaldehyde (specifically, 4-fluorobenzaldehyde) []. The aniline group has two methyl substituents at positions 3 and 4, while the fluorine atom is attached to the para position (4th position) of the benzylidene ring. This structure suggests potential for various interactions due to the presence of both electron-donating (methyl groups) and electron-withdrawing (fluorine) substituents.


Chemical Reactions Analysis

  • Synthesis: DMFB can likely be synthesized via condensation reaction between 3,4-dimethylaniline and 4-fluorobenzaldehyde. This reaction would be similar to the general synthesis of Schiff bases [].

C6H5NH2 (aniline) + O=CHC6H5 (benzaldehyde) -> C6H5N=CHC6H5 (Schiff base)

  • Hydrolysis

    Under acidic or basic conditions, DMFB could undergo hydrolysis, breaking the imine bond and regenerating the starting materials (aniline and fluorobenzaldehyde) [].

  • Condensation reactions

    The imine group in DMFB might participate in further condensation reactions with other reactive compounds containing carbonyl groups [].


Physical And Chemical Properties Analysis

  • Solid state at room temperature: Schiff bases with similar structures are typically solids at room temperature [].
  • Solubility: Solubility might depend on the polarity of the solvent. It could be soluble in organic solvents like dichloromethane or dimethylformamide, with limited solubility in water due to the presence of the aromatic rings [].
  • Melting point: Likely within the range observed for similar Schiff bases (around 50-200°C) [].
  • Metal chelation: The imine group can form complexes with metal ions, which might be relevant in catalysis or material science [].
  • Antimicrobial activity: Certain Schiff bases have shown antibacterial and antifungal properties []. More research would be needed to determine if DMFB possesses such activity.
  • Potential skin and eye irritant: Aromatic amines can be irritating to the skin and eyes. Similar precautions used for handling aniline would be recommended.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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